3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was synthesized by a reaction involving isoxazoline . Another related compound, “3-(4-bromophenyl)-1,5-diphenylformazan”, was synthesized and its crystal structure was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “4-Bromophenylacetic acid” reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(4-Bromophenyl)propionic acid” has a molecular weight of 229.071 Da and a density of 1.5±0.1 g/cm³ .Applications De Recherche Scientifique
Liquid Crystal Displays (LCDs)
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole: is a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers. These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The ability of these compounds to form a smectic A mesophase above a soft crystal phase is particularly valuable for stable and high-quality visual outputs in LCDs .
Organic Semiconductors
The molecular structure of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole lends itself to the creation of organic semiconductors. These semiconductors are used in various electronic devices due to their processability and functionality. They offer an alternative to traditional silicon-based semiconductors, with potential applications in flexible electronics and organic light-emitting diodes (OLEDs) .
Polymer Synthesis
This compound serves as an intermediate for the synthesis of main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization. MCLCPs have a wide range of applications due to their high modulus, chemical resistance, low flammability, and morphological stability. They are promising competitors to ceramics, composites, and other plastics for hard materials .
Biomedical Applications
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole: derivatives have shown promise in various biomedical applications. For instance, they have potential for the regulation of inflammatory diseases, as indicated by docking studies. This suggests that they could be used in the development of new anti-inflammatory drugs .
Drug Discovery
The rigid heterocyclic system of this compound makes it a “privileged scaffold” in drug discovery. It can orient functional substituents in a way that is recognized by target molecules, leading to the development of new therapeutic agents with activities such as antibacterial, antidiabetic, anticancer, and more .
Pharmacological Activity
The electrochemically induced synthesis of derivatives of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has led to compounds with diverse therapeutic activities. These include antagonistic anti-androgen activity, antitumor, anti-inflammatory, antiviral, and analgesic properties, making them valuable in pharmacological research .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole”. Additionally, the identification of by-products might aid future efforts to further elucidate the mechanism of formation of similar compounds .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole | |
CAS RN |
313536-71-9 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.